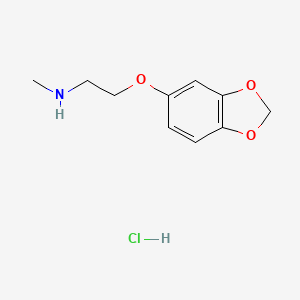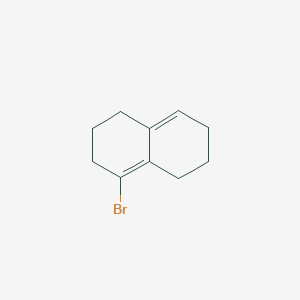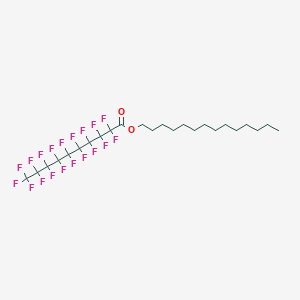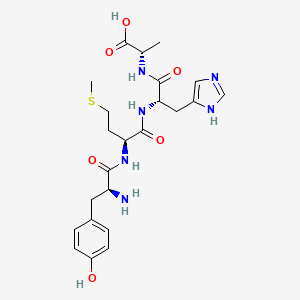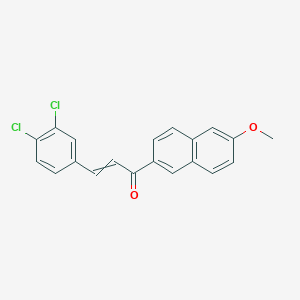![molecular formula C16H24N2O4 B14251775 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid CAS No. 407628-65-3](/img/structure/B14251775.png)
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a hydroxy group at the second position and an octylcarbamoyl amino group at the fourth position on the benzoic acid ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Formation of Octylcarbamoyl Chloride: Octylamine is reacted with phosgene to form octylcarbamoyl chloride.
Amidation Reaction: The octylcarbamoyl chloride is then reacted with 2-hydroxybenzoic acid in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]benzaldehyde or this compound.
Reduction: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]benzyl alcohol.
Substitution: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]-5-nitrobenzoic acid or 2-hydroxy-4-[(octylcarbamoyl)amino]-3-bromobenzoic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.
4-Aminosalicylic acid: Used as an anti-tuberculosis agent.
2-Amino benzoic acid derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid is unique due to the presence of the octylcarbamoyl amino group, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.
Propiedades
Número CAS |
407628-65-3 |
|---|---|
Fórmula molecular |
C16H24N2O4 |
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
2-hydroxy-4-(octylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-2-3-4-5-6-7-10-17-16(22)18-12-8-9-13(15(20)21)14(19)11-12/h8-9,11,19H,2-7,10H2,1H3,(H,20,21)(H2,17,18,22) |
Clave InChI |
UJUSGLVSBNLBJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
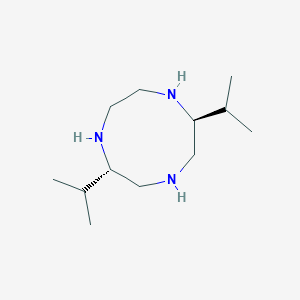


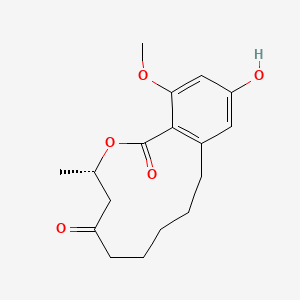
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)

